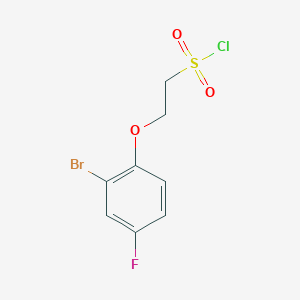

2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride

Description

2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a bromo and fluoro substituent on the phenoxy aromatic ring. This compound is structurally characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain, which is further linked to a 2-bromo-4-fluorophenoxy moiety. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often employed in sulfonamide formation, polymerization, and as electrophilic reagents. The bromo and fluoro substituents enhance the compound's electron-withdrawing properties, influencing its reactivity in nucleophilic substitutions and cross-coupling reactions.

Propriétés

Formule moléculaire |

C8H7BrClFO3S |

|---|---|

Poids moléculaire |

317.56 g/mol |

Nom IUPAC |

2-(2-bromo-4-fluorophenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7BrClFO3S/c9-7-5-6(11)1-2-8(7)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |

Clé InChI |

HZQCUGDCVBPPPO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)Br)OCCS(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Halogenation of Fluorophenol to 2-Bromo-4-fluorophenol

The aromatic halogenation step to introduce bromine at the 2-position on a 4-fluorophenol ring is typically performed via electrophilic aromatic substitution using bromine or brominating agents such as N-bromosuccinimide (NBS).

- Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or hydrobromic acid (HBr) with an oxidizing agent.

- Solvents: Chloroform, dichloromethane, or acetonitrile.

- Conditions: Controlled temperature (0 to 40 °C), sometimes with acid catalysts like p-toluenesulfonic acid.

- Yields: High yields (up to 90%) reported for selective monobromination avoiding polybrominated by-products.

For example, bromination of 4-fluoroaniline derivatives to 2-bromo-4-fluoroacetanilide has been reported using hydrobromic acid and hydrogen peroxide as an oxidizing agent at 30–60 °C, minimizing dibromo side products.

Formation of 2-(2-Bromo-4-fluorophenoxy)ethanol Intermediate

The next step involves nucleophilic substitution or etherification to link the 2-bromo-4-fluorophenol with an ethane moiety bearing a suitable leaving group.

- Typical Reaction: 2-bromo-4-fluorophenol reacts with 2-chloroethanol or 2-hydroxyethane derivatives under basic conditions.

- Reagents: Potassium carbonate or potassium bicarbonate as base.

- Solvents: Acetonitrile or 1,4-dioxane.

- Conditions: Room temperature to 60 °C, overnight to several hours.

- Yields: Moderate to good yields (60–90%) depending on reaction time and base used.

This step ensures the formation of the ether linkage necessary for the sulfonylation step.

Introduction of the Sulfonyl Chloride Group

The final step is the conversion of the ethanol or sulfonic acid intermediate to the sulfonyl chloride.

- Method: Chlorosulfonation of the ethane-1-sulfonic acid or direct sulfonyl chloride formation from the corresponding sulfonate ester.

- Reagents: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2).

- Conditions: Low temperature (0–5 °C) to avoid decomposition, inert atmosphere (nitrogen).

- Workup: Quenching with ice water, extraction with organic solvents, drying over magnesium sulfate.

- Yields: Typically high (80–95%) with careful temperature control.

This step is critical to obtain the sulfonyl chloride functionality, which is highly reactive and useful for further synthetic transformations.

Summary of Key Preparation Methods in Table Format

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic Bromination | Br2 or NBS, HBr + H2O2, 0–40 °C, acid catalyst | 85–90 | Selective monobromination on 4-fluorophenol ring |

| 2 | Etherification (Phenol + Ethanol) | K2CO3 or KHCO3, acetonitrile or dioxane, RT–60 °C | 60–90 | Formation of 2-(2-bromo-4-fluorophenoxy)ethanol |

| 3 | Sulfonyl Chloride Formation | ClSO3H or SOCl2, 0–5 °C, inert atmosphere | 80–95 | Conversion to ethanesulfonyl chloride derivative |

Detailed Research Findings and Experimental Notes

Bromination Specifics

- Using hydrobromic acid with hydrogen peroxide as an oxidizer allows bromination without using elemental bromine, reducing hazardous handling and side reactions.

- N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane with acid catalysts can achieve bromination at mild conditions with high selectivity.

Etherification Mechanism

- The phenol oxygen acts as a nucleophile attacking the electrophilic carbon in 2-chloroethanol or similar substrates.

- Potassium carbonate or bicarbonate neutralizes the phenol proton and facilitates nucleophilic substitution.

- Reaction times vary from several hours to overnight, with temperature control important to avoid side reactions.

Sulfonyl Chloride Synthesis

- Chlorosulfonic acid reacts with the hydroxyl group of the ethanesulfonic acid intermediate, replacing the hydroxyl with a sulfonyl chloride group.

- Strict temperature control is essential to prevent decomposition or over-chlorination.

- The product is typically purified by extraction and drying, yielding a reactive sulfonyl chloride ready for further coupling reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric effects of substituents significantly influence the reactivity of sulfonyl chlorides and related aromatic compounds:

- This group enhances electrophilicity but also stabilizes the compound as a liquid under ambient conditions, unlike gaseous SF₅Cl . 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 321979) features a trifluoromethyl (-CF₃) group, which increases resistance to metabolic degradation compared to halogens like bromo or fluoro .

- Halogen Substituents: 2-(2-Chlorophenyl)ethane-1-sulfonyl chloride (CAS 728919-57-1) replaces bromo and fluoro with a single chloro group, reducing steric bulk but maintaining moderate electron withdrawal. This may lead to faster reaction kinetics in SNAr (nucleophilic aromatic substitution) compared to the target compound . 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 53631-18-8) shares the bromo-fluoro motif but lacks the sulfonyl chloride group, limiting its utility in sulfonylation reactions .

Physical and Chemical Properties

Key physical properties vary with structural modifications:

- Solubility: Bulky substituents like cyclohexyloxy () improve solubility in non-polar solvents, while polar groups like methoxy () enhance water miscibility .

- Stability: The target compound’s bromo-fluoro combination may confer greater stability under acidic conditions compared to analogs with labile groups (e.g., trifluoromethyl in ) .

Activité Biologique

2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-bromo-4-fluorophenol with ethanesulfonyl chloride. The characterization of the compound can be performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromo-4-fluorophenol + Ethanesulfonyl chloride | Room temperature | This compound |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit promising antibacterial properties. A study evaluating various sulfonamide derivatives demonstrated that modifications in the phenoxy group significantly influenced their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Case Study Findings

In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values ranging from 20 to 40 µM against S. aureus, indicating moderate antibacterial activity .

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have shown that derivatives with similar structures can exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). For example, some derivatives demonstrated IC50 values ranging from 6.59 to 12.51 µM against MDA-MB-231 cell lines, suggesting significant anticancer potential .

Table 2: Anticancer Activity Overview

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MDA-MB-231 | 6.59 |

| Derivative B | 4T1 | 13.23 |

| Derivative C | Non-cancer (MRC-5) | >200 |

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. Studies suggest that the sulfonyl chloride moiety plays a critical role in the compound's reactivity and biological interactions.

Proposed Mechanism for Antibacterial Activity

- Cell Wall Disruption : The compound may inhibit key enzymes involved in peptidoglycan synthesis, leading to cell lysis.

- Biofilm Inhibition : Some studies indicate that similar compounds can disrupt biofilm formation, enhancing their efficacy against resistant strains.

Proposed Mechanism for Anticancer Activity

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it could cause cell cycle arrest in specific phases, preventing cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride?

- Methodological Answer : The thiourea/NCBSI/HCl telescoping system provides a robust method for synthesizing sulfonyl chlorides. For this compound, reaction optimization involves:

- Step 1 : Alkyl halide precursor (e.g., 2-(2-bromo-4-fluorophenoxy)ethyl chloride) preparation via nucleophilic substitution.

- Step 2 : Sulfonation using N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) in anhydrous dichloromethane at 0–5°C for 2–3 hours.

- Step 3 : Quenching with HCl to yield the sulfonyl chloride.

Yields >85% can be achieved with rigorous exclusion of moisture. Characterization via / NMR and mass spectrometry is critical to confirm purity .

Q. How is structural characterization of this compound performed in academic laboratories?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination. Data collection at 100 K with Mo-Kα radiation ensures accurate bond-length and angle measurements .

- Spectroscopy : / NMR (CDCl) identifies key signals: δ ~3.6 ppm (CH-SO) and δ ~7.0–7.8 ppm (aromatic protons). IR spectroscopy confirms the sulfonyl chloride group (S=O stretch at ~1360–1180 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions with amines or alcohols. Optimize geometries at the B3LYP/6-31G(d) level.

- Electrostatic Potential Maps : Analyze charge distribution to identify electrophilic centers (e.g., sulfur in -SOCl).

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF).

Experimental validation via kinetic studies (e.g., monitoring Cl release) can resolve discrepancies between predicted and observed reactivity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic NMR Analysis : For conflicting splitting patterns, variable-temperature NMR (e.g., -40°C to 25°C) can reveal conformational equilibria or rotameric states.

- Crystallographic Validation : Compare experimental X-ray data (SHELXL-refined) with DFT-optimized structures to confirm bond angles/rotational barriers .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., isotopic patterns for Br/F atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.